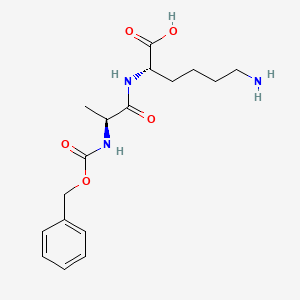

Z-Ala-lys-OH

Description

Overview of Z-Ala-Lys-OH as a Model Dipeptide in Biochemical Investigations

This compound, also known as N-alpha-Cbz-L-alanyl-L-lysine, is a dipeptide derivative that has found utility in various research applications. chemimpex.com Its structure consists of an L-alanine residue linked to an L-lysine residue via a peptide bond. The N-terminus of the alanine (B10760859) is protected by a benzyloxycarbonyl (Z) group. chemimpex.com This specific dipeptide is used as a building block in the synthesis of more complex peptides and peptidomimetics. chemimpex.comcaymanchem.com

The presence of the lysine (B10760008) residue, with its reactive epsilon-amino group in the side chain, makes this compound a useful tool for studying enzyme specificity and for creating modified peptides. asm.org For instance, it can be used as a substrate in enzymatic assays to characterize the activity of proteases. asm.orgportlandpress.com Researchers have utilized this compound and similar compounds in the development of therapeutic peptides, aiming to enhance their stability and efficacy. chemimpex.com The defined structure of this compound allows for its use as a model compound in investigations of enzyme-substrate interactions and metabolic pathways. chemimpex.com

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C17H25N3O5 |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 76264-07-8 |

| Appearance | Solid |

| Purity | Typically ≥99% |

| Storage Conditions | 0-8°C |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23)/t12-,14-/m0/s1 |

InChI Key |

RQMDMYNAXPFMCC-JSGCOSHPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

sequence |

AK |

Origin of Product |

United States |

Synthetic Methodologies for Z Ala Lys Oh

Chemical Synthesis Pathways

The creation of the peptide bond between alanine (B10760859) and lysine (B10760008) requires careful control of the reactive amino and carboxyl groups of the amino acids. This is achieved through the use of protecting groups, which temporarily block these functionalities to prevent unwanted side reactions. peptide.com The choice of synthetic pathway, either on a solid support or in solution, dictates the specific protecting group strategies and coupling conditions employed.

Solid-Phase Peptide Synthesis (SPPS) Adaptation for Z-Ala-Lys-OH

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This method simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing. thaiscience.info

In SPPS, a key consideration is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection of either the temporary Nα-amino group or the permanent side-chain protecting groups. peptide.combiosynth.com

The two most common strategies in SPPS are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino group. biosynth.comresearchgate.net

Fmoc/tBu Strategy: This is currently the most widely used method due to its milder reaction conditions. bachem.comnih.gov The Fmoc group is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). biosynth.commdpi.com The side chains, including the ε-amino group of lysine, are protected with acid-labile groups such as tert-butyl (tBu). biosynth.comtu-darmstadt.de For the synthesis of a peptide containing a Z-protected residue, a specific Fmoc-amino acid derivative with a Z-protected side chain, such as Fmoc-Lys(Z)-OH, would be incorporated into the sequence. peptide.com

Boc/Bzl Strategy: In this "classic" approach, the Boc group protects the α-amino group and is removed with a moderately strong acid, such as trifluoroacetic acid (TFA). biosynth.commasterorganicchemistry.com The side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based and are removed at the end of the synthesis with a strong acid like hydrofluoric acid (HF). peptide.combiosynth.com The Z group, being a benzyloxycarbonyl group, is compatible with this strategy and can be used to protect the side chain of lysine. peptide.com

| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions for α-Amino Group | Final Cleavage and Side-Chain Deprotection |

| Fmoc/tBu | Fmoc | tBu, Boc, Trt | Base (e.g., Piperidine in DMF) | Strong Acid (e.g., TFA) |

| Boc/Bzl | Boc | Bzl, Z, Cl-Z | Acid (e.g., TFA) | Strong Acid (e.g., HF) |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. mdpi.com The goal is to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amino group, while minimizing the risk of racemization at the chiral center of the amino acid. mdpi.comglobalresearchonline.net

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. globalresearchonline.net They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve coupling efficiency. globalresearchonline.netuni-kiel.de

Onium Salts: These are highly efficient and rapid coupling reagents. They are categorized as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU). uni-kiel.deiris-biotech.de These reagents are often preferred for their high reactivity, especially for sterically hindered couplings. globalresearchonline.net For instance, HATU, in combination with HOAt and a base like diisopropylethylamine (DIPEA), is a commonly used cocktail for coupling amino acids in SPPS. researchgate.net

Optimization of the coupling reaction involves considering factors such as the choice of solvent (typically DMF), reaction time, and temperature. Monitoring the completion of the coupling reaction is crucial to ensure high yields of the desired peptide.

Protecting Group Strategies in SPPS (e.g., Carbobenzyloxy (Z) and Fluorenylmethyloxycarbonyl (Fmoc))[1][2].

Solution-Phase Peptide Synthesis for this compound and Analogues

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves carrying out the reactions in a homogenous solution. bachem.com While it can be more labor-intensive due to the need for purification of intermediates after each step, it offers flexibility and is suitable for large-scale synthesis. thaiscience.infobachem.com

In a segment condensation approach, smaller peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. pnas.orgthieme-connect.de For the synthesis of a dipeptide like this compound, this would involve the coupling of a protected alanine derivative with a protected lysine derivative. This method is particularly useful for building longer peptides, where a stepwise approach might lead to an accumulation of impurities. thieme-connect.de

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was a cornerstone in the development of peptide synthesis. researchgate.netthieme-connect.de It is particularly well-suited for solution-phase synthesis for several reasons: ug.edu.plcreative-peptides.com

Stability: The Z group is stable to the basic and mildly acidic conditions often used in peptide synthesis, allowing for the selective removal of other protecting groups. masterorganicchemistry.comug.edu.pl

Crystallinity: Z-protected amino acids and peptides are often crystalline solids, which facilitates their purification by recrystallization. creative-peptides.com

Racemization Suppression: The urethane (B1682113) nature of the Z group helps to suppress racemization during the activation of the carboxyl group for coupling. nih.gov

Versatile Removal: The Z group can be removed by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which provides mild and neutral deprotection conditions. masterorganicchemistry.com It can also be cleaved by strong acids like HBr in acetic acid. ug.edu.plcreative-peptides.com

A recent development in solution-phase synthesis highlights the use of the Z-protecting group in a "green" protocol using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in a more environmentally friendly solvent like ethyl acetate. rsc.org This approach aims to improve the sustainability of peptide synthesis. rsc.org

Segment Condensation Approaches for Dipeptide Synthesis[3].

Analytical Characterization of Synthesized this compound

To ensure the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic methods is employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. echemi.combevital.no Reversed-phase HPLC, often using a C18 column, is a common method. asm.org The mobile phase typically consists of a gradient of an aqueous solvent (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the main peak corresponding to this compound is used for identification, and the peak area is used to quantify its purity relative to any impurities. rsc.org Purity levels are frequently reported to be 99% or higher. chemimpex.comjk-sci.com

Table 1: Chromatographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Purity (HPLC) | >98% | echemi.com |

Spectroscopic Confirmation of Dipeptide Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular weight for this compound (C₁₇H₂₅N₃O₅) is approximately 351.4 g/mol . chemimpex.combiosynth.com Electrospray ionization (ESI) mass spectrometry is often used to generate protonated molecules [M+H]⁺ for detection. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. researchgate.netresearchgate.net The chemical shifts and coupling constants of the various protons, such as those on the alpha-carbons of alanine and lysine, the lysine side chain, and the benzyloxycarbonyl protecting group, can be assigned to confirm the dipeptide structure. pnas.org For instance, the aromatic protons of the benzyl group would appear in the downfield region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. Characteristic absorption bands for the amide bonds (typically around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band), the carboxylic acid group (a broad O-H stretch and a C=O stretch around 1710 cm⁻¹), and the urethane C=O of the Z-group (around 1690 cm⁻¹) would be expected. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Observed Feature | Expected Value/Region |

|---|---|---|

| Molecular Weight | 351.4 g/mol | chemimpex.combiosynth.com |

| ¹H NMR | Aromatic protons | ~7.3 ppm |

| ¹³C NMR | Carbonyl carbons | ~170-175 ppm |

Z Ala Lys Oh As a Substrate in Enzymatic Studies

Carboxypeptidase Activity Profiling with Z-Ala-Lys-OH

This compound is frequently employed to characterize the enzymatic properties of carboxypeptidases, which are enzymes that hydrolyze the C-terminal peptide bond of proteins and peptides. d-nb.infomdpi.com Its use allows for the determination of key enzymatic parameters, offering insights into the enzyme's catalytic mechanism and substrate preferences.

The hydrolysis of this compound is a key reaction in defining the substrate specificity of carboxypeptidases. The lysine (B10760008) residue at the P1' position (the amino acid released by the enzyme) makes this substrate particularly useful for identifying and characterizing carboxypeptidases with a preference for basic amino acids, such as carboxypeptidase B-like or carboxypeptidase D-type enzymes. mdpi.comnih.gov

Fungal serine carboxypeptidases are a widely studied class of enzymes, and this compound has been instrumental in their characterization.

Aspergillus oryzae : A novel serine carboxypeptidase isolated from Aspergillus oryzae was characterized using a series of Z-Ala-X-OH substrates. nih.gov The enzyme's preference for different amino acids at the P1' position was evaluated by comparing the bimolecular constants (kcat/Km) for various substrates. This analysis revealed a ratio of bimolecular constants for Z-Ala-Lys to Z-Ala-Phe of 3.75, indicating a strong preference for the basic residue lysine over the hydrophobic residue phenylalanine. nih.govcapes.gov.br

Aspergillus niger : Two distinct serine carboxypeptidases, designated CPD-I and CPD-II, were purified from Aspergillus niger and characterized using Z-Ala-X-OH substrates. asm.org These studies showed markedly different specificities. CPD-I displayed a preference for hydrophobic P1' residues, with very low activity on this compound. In stark contrast, CPD-II showed a very strong preference for basic P1' residues, exhibiting exceptionally high activity with this compound. asm.org Another carboxypeptidase from A. niger, named CapA, also showed a preference for hydrophobic amino acids like Leucine and basic ones like Lysine at the C-terminus. researchgate.net

Carboxypeptidase Y (CPD-Y) : Carboxypeptidase Y from yeast is traditionally known as a carboxypeptidase C-type enzyme, which preferentially cleaves C-terminal hydrophobic amino acids. nih.gov Its activity on this compound is consequently low compared to its activity on substrates with hydrophobic P1' residues like phenylalanine. The ratio of the bimolecular constant for Z-Ala-Lys to Z-Ala-Phe for Carboxypeptidase Y is reported to be as low as 0.11. nih.gov However, research has demonstrated that the specificity of CPD-Y can be rationally engineered. By introducing specific mutations (e.g., L178D and W312D), the P1 Lys/Leu substrate preference can be increased by up to 380,000-fold, effectively converting it from a C-type to a D-type enzyme with high activity towards lysine-containing substrates like this compound. nih.gov

The catalytic efficiency of an enzyme for a particular substrate is best described by the specificity constant, kcat/Km. Comparing this value for the hydrolysis of this compound across various carboxypeptidases highlights their differing substrate specificities. As shown in the table below, there is a vast range in catalytic efficiency for this substrate among different fungal serine carboxypeptidases. CPD-II from A. niger is exceptionally efficient in hydrolyzing this compound, whereas CPD-I from the same organism is very inefficient. Carboxypeptidase Y (CPD-Y) also shows low efficiency, consistent with its preference for hydrophobic residues. asm.org

| Enzyme | Source Organism | kcat/Km (min⁻¹ mM⁻¹) |

|---|---|---|

| CPD-I | Aspergillus niger | 200 |

| CPD-II | Aspergillus niger | 56,180 |

| CPD-S1 | Penicillium janthinellum | 2,900 |

| CPD-MI | Malt | <5 |

| CPD-MII | Malt | 25,000 |

| CPD-MIII | Malt | 7 |

| CPD-Y | Yeast | 520 |

The rate of enzymatic hydrolysis of this compound is significantly affected by environmental conditions such as pH and temperature. These parameters must be optimized to accurately assess and compare enzyme activity.

The pH of the reaction environment influences the ionization state of both the enzyme's active site residues and the substrate, thereby affecting binding and catalysis.

For the two carboxypeptidases from Aspergillus niger, CPD-I and CPD-II, the optimal pH for hydrolysis differs. Substrate preference studies using Z-Ala-X-OH substrates were conducted at pH 3.8 for CPD-I and pH 4.4 for CPD-II, reflecting their acidic pH optima. asm.org The pH profile for CPD-II using the similar substrate FA-Ala-Lys-OH showed maximal activity around pH 4.4. For both enzymes, hydrolysis rates were observed to be slower at pH values above 5.5. asm.org

A carboxypeptidase from Aspergillus oryzae was tested with various Z-Ala-Xxx-OH substrates, including this compound, at a pH of 6.0. google.com However, studies on the same enzyme class using other substrates suggest an optimal pH for activity between 4.0 and 4.5. nih.gov

In contrast, Carboxypeptidase Y from yeast, when undergoing amidation reactions which are related to its hydrolytic activity, shows an optimal pH between 8.9 and 9.2 at 37°C. google.com

Temperature plays a critical role in enzyme kinetics, with activity generally increasing with temperature up to an optimum, after which the enzyme begins to denature and lose activity.

A carboxypeptidase from Aspergillus oryzae showed an optimal temperature of 50°C when assayed with Z-Ala-Phe-OH, while the specificity assays with this compound were conducted at 37°C. google.com Another study on a different carboxypeptidase from A. oryzae found a temperature optimum between 58 to 60°C (using Z-Ala-Ile as a substrate). nih.gov This enzyme demonstrated reasonable thermal stability, retaining 65% of its activity after a 10-minute incubation at 60°C. nih.gov

A new carboxypeptidase (CapA) from Aspergillus niger was found to have an optimal reaction temperature of 45°C. researchgate.net It exhibited good thermal stability, maintaining over 80% of its initial activity after being incubated for one hour at temperatures between 40-50°C. researchgate.net

For Carboxypeptidase Y, amidation reactions using peptide substrates have been studied at temperatures of 37°C and 45°C, indicating the enzyme is active in this range. google.com

Influence of Environmental Parameters on Enzymatic Hydrolysis of this compound

pH Dependence of this compound Cleavage[6][7][8].

Endopeptidase and Other Protease Activity Assessments using this compound

The synthetic dipeptide this compound serves as a valuable substrate for evaluating the activity of various proteases, particularly those exhibiting specificity for lysine at the P1' position. Its structure, featuring a benzyloxycarbonyl (Z) group at the N-terminus of alanine (B10760859), prevents cleavage by aminopeptidases, thereby directing enzymatic action to the peptide bond between alanine and lysine. This makes it a useful tool for characterizing carboxy- and endopeptidase activities. d-nb.inforesearchgate.net

Studies have employed this compound to probe the substrate specificity of different classes of proteases. For instance, serine carboxypeptidases from fungal sources, such as Aspergillus niger and Aspergillus oryzae, have been extensively characterized using a range of Z-Ala-Xaa-OH substrates, including this compound. asm.orgnih.gov These investigations reveal significant differences in enzyme kinetics, highlighting how this compound can help distinguish between enzymes with varying specificities. While some carboxypeptidases show a strong preference for hydrophobic residues, others, like CPD-II from A. niger, exhibit exceptionally high activity towards substrates with basic residues like lysine in the P1' position. asm.org This specificity makes this compound a key component in a panel of substrates for differentiating protease functionalities. d-nb.inforesearchgate.net

The hydrolysis of this compound by carboxypeptidase II (CPD-II) from Aspergillus niger, for example, is remarkably efficient compared to its hydrolysis by other serine carboxypeptidases. This high specificity for basic residues in the P'1 position is a distinguishing feature of CPD-II. asm.org In contrast, carboxypeptidase I (CPD-I) from the same organism hydrolyzes this compound at a much slower rate, preferring hydrophobic residues instead. asm.org

Application in High-Throughput Screening of Enzyme Preparations

This compound is integrated into substrate panels for the high-throughput screening (HTS) and evaluation of technical enzyme preparations (TEPs). d-nb.inforesearchgate.net This approach generates "activity fingerprints" (AFPs) for complex enzyme mixtures, providing detailed information on their substrate spectra and potential side activities in under an hour. d-nb.inforesearchgate.net In this context, this compound is used to measure carboxy-/endopeptidase activity, specifically targeting enzymes that cleave after alanine when a lysine residue is present. d-nb.inforesearchgate.netresearchgate.net

An automated photometric analyzer can be used to screen dozens of substrates, including this compound, against various TEPs. d-nb.inforesearchgate.net This methodology allows for the rapid characterization and comparison of commercial enzyme products, facilitating the selection of the most suitable TEP for a specific application, such as the targeted hydrolysis of food proteins. d-nb.inforesearchgate.net The screening can reveal not only the primary activities but also batch-to-batch variations in enzyme preparations. d-nb.inforesearchgate.net However, challenges such as the poor solubility of this compound in certain assay buffers have been noted, which can lead to higher coefficients of variation in measurements. d-nb.info

The table below presents kinetic data for the hydrolysis of this compound by various serine carboxypeptidases, illustrating its utility in differentiating enzyme specificity.

| Enzyme | Source | kcat/Km (min⁻¹ mM⁻¹) |

|---|---|---|

| CPD-I | Aspergillus niger | 200 |

| CPD-II | Aspergillus niger | 56,180 |

| CPD-S1 | Penicillium janthinellum | 2,900 |

| CPD-MII | Malt | 25,000 |

| CPD-MIII | Malt | 7 |

| CPD-Y | Yeast | 520 |

Methodological Advances in Monitoring this compound Hydrolysis

Several methods have been developed and optimized to monitor the hydrolysis of this compound and related peptide substrates. In high-throughput screening systems, a common approach involves measuring the generation of free amino groups from the lysine residue following peptide bond cleavage. d-nb.inforesearchgate.net The o-phthaldialdehyde (OPA) method is frequently used for this purpose. d-nb.inforesearchgate.netresearchgate.net This method involves the derivatization of the newly exposed primary amino group of lysine with OPA in the presence of a thiol, producing a fluorescent isoindole derivative that can be quantified spectrophotometrically, typically by measuring absorbance at 340 nm. d-nb.inforesearchgate.net This assay can be fully automated in photometric analyzers for rapid and reproducible measurements. d-nb.inforesearchgate.net

For more detailed kinetic studies and specificity analysis, hydrolysis can be monitored to completion using spectrophotometry. asm.org The cleavage of the peptide bond in N-benzyloxycarbonyl (Z)-protected dipeptides leads to a change in ultraviolet absorbance, which can be followed at around 230 nm. asm.org From the progress curves of the reaction, kinetic parameters such as kcat/Km can be calculated using the integrated form of the Michaelis-Menten equation. asm.org

Further advancements include the use of liquid chromatography-mass spectrometry (LC-MS) techniques. portlandpress.com LC-MS/MS provides high sensitivity and specificity, allowing for the direct quantification of the hydrolysis products (Alanine and Lysine) and the remaining substrate (this compound). portlandpress.comnih.gov This method is particularly useful for complex reaction mixtures and for confirming the cleavage site, although it is generally lower in throughput compared to spectrophotometric assays. nih.govresearchgate.net

Enzymatic Deprotection Research Involving Z Protected Dipeptides and Amino Acids

Biocatalytic Cleavage of the Carbobenzyloxy (Z) Group

The enzymatic removal of the Z-group represents a significant advancement in green chemistry for peptide synthesis. nih.gov This biocatalytic approach circumvents the often harsh conditions of traditional chemical deprotection, such as catalytic hydrogenation, which can be incompatible with sensitive functional groups like carbon-carbon double bonds or thiols. rsc.org

Identification and Characterization of Cbz-ase Enzymes

A key breakthrough in this field was the discovery and characterization of enzymes capable of specifically cleaving the Z-group, often referred to as "Cbz-ases" or "Z-deprotectases". One of the most well-studied Cbz-ases is an amidohydrolase from Sphingomonas paucimobilis SC 16113. rsc.orgresearchgate.net This enzyme has been purified and shown to have a molecular weight of approximately 155,000 daltons, composed of subunits with a molecular weight of 44,000 daltons. researchgate.net More recent research has involved the expression of this enzyme in Escherichia coli, facilitating its production and study. nih.govresearchgate.net A synthetic gene based on a related amidohydrolase from Sphingobium yanoikuyae has also been used to produce the recombinant enzyme. nih.gov

In addition to the L-specific enzyme from Sphingomonas paucimobilis, a complementary D-specific Cbz-hydrolase has been identified from Burkholderia phenazinium, highlighting the potential for stereoselective deprotection. rsc.orgresearchgate.net Other microorganisms, such as two Arthrobacter species, have also demonstrated high Cbz-cleavage activity. researchgate.net The purification and characterization of these enzymes are crucial for their application in synthesis. For instance, a carboxypeptidase from squid hepatopancreas, designated CP-I, was purified and found to have a molecular weight of 23 kDa. nih.gov

Substrate Scope and Efficiency of Enzymatic Z-Deprotection (e.g., Z-L-Ala, Z-L-Lys)

The substrate specificity of Cbz-ases is a critical aspect of their utility. The enzyme from Sphingomonas paucimobilis exhibits a strong preference for hydrolyzing the Z-group from L-amino acids. core.ac.ukgoogle.com It effectively deprotects a variety of Z-protected L-amino acids, including Z-L-phenylalanine, Z-L-tyrosine, Z-L-leucine, and Z-L-proline, with high conversion rates. nih.govgoogle.com

The enzyme's activity on Z-protected lysine (B10760008) is noteworthy. It can deprotect N-α-Cbz-L-Lysine, although the conversion rate may be lower compared to other amino acids. google.com For instance, one study reported a 52% conversion for N-α-Cbz-L-Lysine. google.com The enzyme also shows some activity towards di-protected lysine, N-α,ε-(Cbz)2-L-Lysine, with a reported conversion of 24%. google.com In contrast, the enzyme shows very low to no activity on the corresponding D-enantiomers. core.ac.ukgoogle.com

The efficiency of these enzymes can be quite high. For example, a carboxypeptidase from squid hepatopancreas (CP-I) showed the greatest activity with N-CBZ-Ala-Phe as a substrate. nih.gov The kinetic parameters for this reaction were a Km of 0.40 mM and a specific activity of 7104 units/mg of protein. nih.gov

**Table 1: Substrate Specificity of Cbz-Deprotecting Enzyme from *S. paucimobilis***

| Substrate | Product | % Conversion |

|---|---|---|

| N-α-CBZ-L-tyrosine | L-tyrosine | 100 |

| N-α-CBZ-D-tyrosine | D-tyrosine | 1.58 |

| N-α-CBZ-L-Leucine | L-Leucine | 100 |

| N-α-CBZ-D-Leucine | D-Leucine | 1.2 |

| N-α-CBZ-L-phenylalanine | L-phenylalanine | 100 |

| N-α-CBZ-D-phenylalanine | D-phenylalanine | 0 |

| N-α-CBZ-L-Lysine | L-Lysine | 52 |

| N-ε-CBZ-D-Lysine | D-Lysine | 7 |

| N-α,ε-(CBZ)2-L-Lysine | L-Lysine | 24 |

| N-α-CBZ-L-Proline | L-Proline | 100 |

| N-α-CBZ-D-Proline | D-Proline | 0 |

Data sourced from a study on the enzymatic deprotection of amines and hydroxides. google.com

Mechanistic Investigations of Z-Deprotectase Biocatalysis

The enzymatic hydrolysis of the Z-group is a biocatalytic process that proceeds via the normal mechanism of amide hydrolysis. acsgcipr.org The reaction involves the cleavage of the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and benzyl (B1604629) alcohol. rsc.orgnih.gov The production of benzyl alcohol is a key difference from the chemical deprotection method of catalytic hydrogenation. rsc.org

Structural modeling of the Cbz-ase from Sphingomonas suggests the presence of a di-metal binding site, likely involving zinc ions (Zn2+), which is a characteristic of many amidohydrolases. rsc.orgrsc.org The precise role of these metal ions in the catalytic mechanism is still under investigation, but they are presumed to be involved in the hydrolysis of the Cbz group. rsc.orgrsc.org Further research using techniques like site-directed mutagenesis is needed to fully elucidate the roles of specific active site residues in substrate binding and catalysis. rsc.orgrsc.org

Development of Chemoenzymatic Strategies in Peptide Synthesis utilizing Z-Protecting Groups

The integration of enzymatic Z-deprotection into multi-step peptide synthesis, known as chemoenzymatic peptide synthesis, offers a powerful and green alternative to purely chemical methods. google.comresearchgate.net This approach combines the flexibility of chemical synthesis for peptide bond formation with the mild and selective nature of enzymatic deprotection. researchgate.net

A key advantage is the ability to perform deprotection under conditions that leave other protecting groups and sensitive functionalities within the peptide intact. researchgate.netthieme-connect.de For example, the Z-group can be used in combination with other protecting groups like tert-butyl (tBu) esters. nih.gov A chemoenzymatic cascade has been developed where a lipase (B570770) is first used to remove a C-terminal tert-butyl ester, followed by the enzymatic removal of the N-terminal Z-group by a Cbz-ase. nih.gov This sequential, one-pot approach has been demonstrated for the deprotection of doubly protected amino acids like Cbz-L-Phe-OtBu to yield the free amino acid. nih.gov

Furthermore, enzyme-labile urethane (B1682113) protecting groups derived from carbohydrates have been developed, which can be removed by specific glycosidases under very mild conditions. nih.gov These strategies, including the use of penicillin G acylase for the removal of the phenylacetyl (PhAc) group, expand the toolkit for orthogonal protection and deprotection schemes in the synthesis of complex peptides and peptide conjugates. researchgate.netnih.gov

Z Ala Lys Oh Sequences and Derivatives in Bioactive Peptide Research

Design and Synthesis of Peptidomimetics Incorporating Ala-Lys Motifs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability against enzymatic degradation and better bioavailability. The Ala-Lys sequence is a frequent motif in these designs due to the combination of a small, neutral amino acid (Alanine) and a positively charged, functionalizable amino acid (Lysine).

To improve the therapeutic potential of peptides containing the Ala-Lys motif, researchers explore various structural modifications. These alterations aim to enhance conformational stability, target affinity, and resistance to proteolysis. frontiersin.org

Key strategies include:

Amino Acid Substitution: Systematic replacement of individual amino acids with Alanine (B10760859) (Alanine scan) or other residues is a common method to probe structure-activity relationships (SAR). researchgate.net For instance, in a study on the antimicrobial peptide fragment KR-12, replacing hydrophobic residues with Lysine (B10760008) was found to increase antibacterial activity against certain pathogens, while substitutions with Alanine were generally detrimental to potency. uq.edu.au This highlights the critical role of both charge and hydrophobicity in the peptide's function. uq.edu.au

N- and C-Terminal Capping: Modifications at the peptide termini, such as N-terminal acetylation and C-terminal amidation, are employed to neutralize charges and protect against degradation by exopeptidases. frontiersin.orgnih.gov These modifications can also stabilize secondary structures like α-helices, which are often crucial for biological activity. frontiersin.org

Incorporation of Unnatural Amino Acids: To enhance stability and introduce novel functionalities, non-coded or unnatural amino acids are incorporated into peptide backbones. researchgate.netrsc.org This strategy can confer resistance to proteolytic enzymes that are highly specific to standard L-amino acids.

Peptide Branching and Cyclization: Using the side-chain amine of Lysine as a branching point allows for the synthesis of multi-armed or dendritic peptides. rsc.org This approach, facilitated by solid-phase peptide synthesis (SPPS) and orthogonal protecting groups, can lead to molecules with increased avidity for their targets. rsc.org Cyclization, another strategy to constrain peptide conformation, can improve both receptor affinity and stability. upc.edu

A detailed analysis of the KR-12 peptide through Alanine and Lysine scans revealed specific residues critical for its antimicrobial function. The results demonstrated that modifying the peptide's charge and amphiphilicity by substituting specific amino acids significantly alters its effectiveness against different microbes. uq.edu.au

Table 1: Effect of Amino Acid Substitutions in KR-12 on Antimicrobial Activity Data synthesized from research findings on the KR-12 peptide fragment. uq.edu.au

| Original Peptide (KR-12) Residue | Substitution | Observed Effect on Antimicrobial Activity | Interpretation |

|---|---|---|---|

| Lys/Arg (Cationic) | Ala | Decreased activity, especially against Gram-negative bacteria. uq.edu.au | Highlights the importance of positive charge for interacting with anionic bacterial membranes. uq.edu.au |

| Ile/Leu/Phe (Hydrophobic) | Ala | Reduced antibacterial and antifungal activity. uq.edu.au | Indicates that hydrophobic interactions with the target membrane are crucial for disrupting the lipid bilayer. uq.edu.au |

| Ile/Val (Hydrophobic) | Lys | Increased activity against P. aeruginosa but decreased activity against C. albicans. uq.edu.au | Demonstrates that increasing cationic charge can enhance potency but may alter target selectivity. uq.edu.au |

| Asp (Anionic) | Ala | Increased activity against all tested pathogens. uq.edu.au | Suggests that removing a negative charge enhances the overall positive charge, improving interaction with microbial membranes. uq.edu.au |

Nα-(Benzyloxycarbonyl)-L-lysine, or Z-Lys-OH, is a commercially available amino acid building block widely used in chemical synthesis. caymanchem.combertin-bioreagent.comcaymanchem.comvincibiochem.it The "Z" group (benzyloxycarbonyl) serves as a protecting group for the α-amino group of lysine, allowing chemists to selectively perform reactions on other parts of the molecule, such as the side-chain amine or the carboxylic acid.

This protected amino acid is a key component in the synthesis of more complex molecules, including:

Peptidomimetics: Z-Lys-OH has been utilized in the synthesis of peptide mimetics designed as markers for chemical changes in keratin. caymanchem.comcaymanchem.com

Polypeptide Copolymers: The compound is a precursor in the creation of advanced biomaterials, such as boronic acid-containing PEG-polypeptide copolymers, which have applications in protein complexation and pH-dependent drug release. caymanchem.comcaymanchem.com

The stability and reliable chemistry associated with the Z-group make Z-Lys-OH a versatile tool for chemists constructing precisely defined peptide-based structures. caymanchem.com

Exploration of Structural Modifications for Enhanced Biological Activity[18].

Role in Protease Inhibitor Design

Proteases are enzymes that catalyze the breakdown of proteins and are implicated in numerous diseases, making them important therapeutic targets. Peptide-based inhibitors are often designed to mimic the natural substrate of a protease, binding tightly to its active site and blocking its function. The Ala-Lys sequence is a recurring motif in the design of such inhibitors, particularly for serine proteases.

Sequences containing the Ala-Lys motif are found within potent protease inhibitors. For example, a purified serine protease inhibitor features the sequence Ser-Phe-Lys-Ala-Gly, demonstrating the presence of this core structure in a functional inhibitor. epo.org The rationale for the effectiveness of this motif lies in the nature of protease active sites. Trypsin-like serine proteases, for instance, have a deep S1 binding pocket with an aspartate residue at the bottom, which preferentially binds long, positively charged residues like Lysine or Arginine. mdpi.com The adjacent smaller residue, Alanine, can fit well into other subsites of the enzyme's active site. mdpi.com

Furthermore, peptidomimetics incorporating protected lysine derivatives have been designed as potential inhibitors for bacterial enzymes like MurE ligase, which is essential for bacterial cell wall synthesis. researchgate.net In these designs, a lysine-containing structure serves to mimic a portion of the enzyme's natural substrate. researchgate.net

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of protease inhibitors. For inhibitors built around an Ala-Lys core, SAR studies involve systematically modifying the peptide to determine how each component contributes to its inhibitory activity. researchgate.net

Key findings from SAR studies on related peptide inhibitors include:

Importance of Core Residues: In a study of a photoresponsive inhibitor for the motor protein kinesin, the sequence -Ile-Pro-Lys-Ala-Ile- was identified as vital for inhibition. rsc.org The central Lysine residue was found to interact electrostatically with the motor domain, while adjacent hydrophobic residues engaged in crucial interactions with hydrophobic pockets of the protein. rsc.org

Side Chain Modifications: Replacing key residues can have dramatic effects. In studies of melanocortin receptor ligands, substituting a core Arginine (structurally similar to Lysine) with Alanine resulted in a significant decrease in potency, confirming the importance of the charged side chain for receptor binding. nih.gov

These detailed studies provide a roadmap for the rational design of new therapeutic agents, allowing chemists to fine-tune the structure of Ala-Lys-containing peptides to achieve maximal inhibitory effect and selectivity. rsc.orgnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Z-Ala-Lys-OH | N-Benzyloxycarbonyl-L-alanyl-L-lysine |

| Ala | Alanine |

| Lys | Lysine |

| Z-Lys-OH | Nα-Benzyloxycarbonyl-L-lysine |

| KR-12 | Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg-NH2 |

| APF | Antiproliferative Factor (TVPAAVVVA peptide sequence) |

Conformational and Structural Analysis of Dipeptides Including Ala Lys

Theoretical and Computational Approaches to Dipeptide Conformation

Computational methods are powerful tools for exploring the vast conformational space available to a flexible molecule like a dipeptide. These approaches allow for the characterization of stable structures and the energetic barriers between them.

Molecular Dynamics (MD) simulations are a cornerstone of theoretical peptide conformational analysis. researchgate.netnih.gov These simulations model the atomic motions of the peptide over time, providing a dynamic picture of its behavior in a given environment, such as in a vacuum or in an aqueous solution. researchgate.netacs.org By simulating the trajectory of the molecule, researchers can identify preferred conformations and the transitions between them. For instance, MD simulations have been used to study the adsorption of the H-Ala-Lys-NH2 dipeptide onto a TiO2 surface in water, identifying the most probable points of contact and the influence of molecular reorientations. acs.org

The results of MD simulations are often used to construct an energy landscape, a map that represents the potential energy of the molecule as a function of its conformational coordinates, typically the backbone dihedral angles φ (phi) and ψ (psi). acs.orgaaai.org This landscape reveals the low-energy basins, which correspond to the most stable or frequently visited conformations, and the transition states that connect them. acs.orgelifesciences.org The alanine (B10760859) dipeptide is a classic model system for developing and testing methods to explore energy landscapes due to its complexity, which features several local minima. aaai.orgnih.gov

Extensive mapping of the energy landscapes for all 484 possible proteinogenic dipeptides has been performed using quantum mechanical methods, providing a comprehensive dataset of conformers. acs.org These studies show how the character of the amino acid side chains dictates the accessible conformational space. acs.org For the Ala-Lys dipeptide, the flexible lysine (B10760008) sidechain would contribute to a more complex energy landscape compared to simpler dipeptides like Ala-Ala.

Table 1: Key Conformational Basins for Alanine Dipeptide from Computational Studies This table is representative of a model dipeptide system often used as a basis for understanding more complex peptides.

| Conformer | Typical φ Angle (°) | Typical ψ Angle (°) | Description |

| C7eq (β-turn) | -80 | +80 | A seven-membered ring stabilized by an intramolecular hydrogen bond. Often a global minimum in the gas phase. acs.org |

| C5 (extended) | -150 | +150 | An extended conformation, forming a five-membered ring via a hydrogen bond. acs.org |

| P_II (Polyproline II-like) | -75 | +145 | A left-handed extended helix-like structure, often favored in aqueous solutions. acs.org |

| α_R_ (Right-handed helical) | -70 | -40 | A conformation corresponding to the beginning of a right-handed alpha-helix. acs.org |

Data sourced from studies on alanine dipeptide models. acs.orgacs.org

The conformation of a dipeptide is significantly influenced by its constituent amino acid residues and any modifying groups, such as N-terminal and C-terminal protecting groups. core.ac.ukresearchgate.net The benzyloxycarbonyl (Z) group on the N-terminus of Z-Ala-Lys-OH is a bulky, aromatic urethane-type protecting group. Its steric bulk and electronic properties can restrict the rotational freedom of the N-terminal portion of the peptide, influencing the accessible φ angle and potentially favoring certain backbone conformations over others. The presence of such protecting groups is a crucial consideration in peptide synthesis and conformational control. masterorganicchemistry.comnih.gov

The nature of the amino acid side chains is a primary determinant of conformational preference. acs.org In Ala-Lys, the small, non-polar methyl group of alanine contrasts with the long, flexible, and positively charged side chain of lysine. The lysine side chain itself has multiple rotatable bonds (χ angles), which dramatically increases the number of possible low-energy conformations. researchgate.netnih.gov Furthermore, interactions between the lysine side chain and the peptide backbone or the protecting groups can stabilize specific structures. nih.gov Studies on peptides containing lysine have shown that side-chain-to-backbone hydrogen bonds can play a significant role in the folding process and the stabilization of helical or turn structures. researchgate.netnih.gov The position of the residue also matters; for example, the conformational space of a dipeptide X-Ala will differ from that of Ala-X.

Molecular Dynamics Simulations and Energy Landscape Mapping[23][24].

Experimental Spectroscopic Characterization of Peptide Conformation (e.g., NMR, CD)

Experimental techniques provide physical evidence to validate and refine computational models of peptide conformation. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are two of the most powerful spectroscopic methods for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of peptides in solution. uzh.ch Key NMR parameters used in conformational analysis include chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings). uzh.chbibliotekanauki.pl For instance, the ¹H-NMR spectrum of a peptide reveals signals corresponding to each proton, and their chemical shifts can be indicative of the local electronic environment and, by extension, the secondary structure. uzh.chekb.eg NOEs provide through-space distance information between protons that are close to each other (typically <5 Å), which is crucial for determining the three-dimensional fold of the peptide. bibliotekanauki.pl In a study of alanine dipeptide in a liquid-crystalline solvent, dipolar couplings obtained from NMR were used to identify a single P_II_ conformer (φ ≈ -85°, ψ ≈ +160°) as the best fit for the experimental data. acs.org

Table 2: Characteristic Spectroscopic Data for Peptide Conformation Analysis

| Technique | Parameter | Structural Information Obtained |

| NMR | Chemical Shifts (δ) | Information on the local electronic environment and secondary structure elements. uzh.ch |

| Nuclear Overhauser Effect (NOE) | Provides inter-proton distances, crucial for defining 3D structure. bibliotekanauki.pl | |

| J-Coupling Constants | Relate to dihedral angles (e.g., φ angle via the Karplus equation). bibliotekanauki.pl | |

| CD | Molar Ellipticity [θ] | Characteristic spectra indicate the presence of α-helices, β-sheets, turns, or random coil structures. subr.educdnsciencepub.com |

Advanced Functionalization and Bioconjugation Research Relevant to Z Ala Lys Oh Components

Site-Selective Functionalization of Lysine (B10760008) Residues in Peptides

The selective chemical modification of a specific lysine residue within a peptide or protein is a significant challenge in chemical biology. ccspublishing.org.cn Lysine is one of the most abundant amino acids and its side chain is frequently exposed on protein surfaces, making it a common target for bioconjugation. nih.govnih.gov However, the high abundance and the presence of a similarly nucleophilic α-amino group at the N-terminus complicate efforts to achieve regioselectivity. nih.govrsc.org Achieving site-selective modification is crucial for producing homogeneous bioconjugates, such as antibody-drug conjugates (ADCs), and for accurately studying protein function. ccspublishing.org.cnnih.gov

Researchers have developed several strategies to overcome this challenge, broadly categorized as kinetically controlled labeling, proximity-induced modification, and enzymatic methods. ccspublishing.org.cnrsc.org Kinetically controlled methods exploit the different local microenvironments of individual lysine residues, which can alter their pKa values and reactivity. ccspublishing.org.cn Proximity-induced strategies use a directing group to deliver a reagent to a specific lysine, while enzymatic approaches, like those using Sortase A, can create specific isopeptide bonds. ccspublishing.org.cnnih.gov

Novel Chemical Methods for Aldehyde Generation at Lysine Side Chains

A key strategy for the site-selective functionalization of lysine is the conversion of its side-chain amine into a reactive aldehyde handle. This aldehyde can then undergo a variety of bio-orthogonal reactions for the attachment of probes, drugs, or other molecules. nih.gov Traditional methods like reductive amination involve the reaction of an aldehyde with the lysine's amino group to form an imine, which is subsequently reduced. mdpi.comfrontiersin.org However, this method can suffer from drawbacks such as harsh reaction conditions and low conversion rates. mdpi.com

More recent and novel methods offer greater chemoselectivity and milder reaction conditions.

Bio-inspired Oxidation: Inspired by the enzyme lysyl oxidase, a chemical method has been developed for the selective oxidation of dimethyl lysine to generate allysine, an aldehyde-containing amino acid. nih.gov This approach is highly chemoselective for dimethyl lysine and can be used for the late-stage functionalization of peptides and proteins. nih.gov

Formaldehyde-Induced Modification: Research has shown that formaldehyde (B43269) can induce novel modifications on adjacent lysine residues in peptides. acs.org One such reaction involves the conversion of one lysine into an α,β-unsaturated aldehyde while the other is methylated. acs.org

Acrolein-Mediated Conversion: Acrolein has been used to convert lysine into electrophilic heterocycles, effectively installing a reactive warhead on the lysine residue with high efficiency under mild conditions. acs.org This method allows for the late-stage diversification of peptides and the precise engineering of proteins. acs.org

Phospha-Mannich Reaction: A multicomponent approach utilizing a phospha-Mannich reaction has been reported to achieve site-selective modification. rsc.org This method involves the reaction of an aldehyde with a single lysine residue to form an imine, which then reacts with a nucleophilic alkylphosphite. rsc.org

| Method | Description | Key Reagents/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Bio-inspired Oxidation | Mimics the lysyl oxidase enzyme to selectively convert the side chain of dimethyl lysine into an aldehyde (allysine). | Oxidizing agents targeting dimethyl lysine. | Generates an aldehyde handle for late-stage functionalization of peptides. | nih.gov |

| Formaldehyde-Induced Modification | Uses formaldehyde to induce modifications on lysine pairs, including the formation of a vinylic aldehyde. | Formaldehyde, specific peptide sequences with adjacent lysines. | One lysine is converted to an α,β-unsaturated aldehyde while the other is methylated. | acs.org |

| Acrolein-Mediated Conversion | Reacts lysine with acrolein to generate an electrophilic warhead on the lysine residue itself. | Acrolein, mild and dilute reaction conditions. | Creates an electrophilic FDP warhead on lysine for further reaction with nucleophiles. | acs.org |

| Phospha-Mannich Reaction | A multicomponent reaction where an aldehyde modifies a single lysine to form an imine, which is then attacked by a nucleophile. | Aldehyde, nucleophilic alkylphosphites. | Site-selectively modified stable products. | rsc.org |

Applications in Bioconjugation and Probe Development

The ability to generate an aldehyde at a specific lysine residue opens up numerous applications in bioconjugation and the development of molecular probes. The aldehyde serves as a versatile chemical handle for attaching a wide array of functional molecules. nih.gov

Antibody-Drug Conjugates (ADCs): Site-selective modification is critical for creating homogeneous ADCs, where a potent drug is linked to an antibody that targets cancer cells. nih.govrsc.org The generated aldehyde allows for the precise attachment of a cytotoxic payload, ensuring a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety. rsc.org

Peptide and Protein Labeling: The aldehyde handle facilitates the attachment of various tags, such as fluorophores for cellular imaging, affinity tags (like biotin) for purification and detection, or NMR tags for structural studies. nih.govacs.org This enables researchers to track proteins within cells, study their interactions, and elucidate their functions. nih.gov

Development of Therapeutics: Beyond ADCs, the site-specific functionalization of therapeutic peptides and proteins can enhance their stability, improve their efficacy, and modify their pharmacokinetic profiles. chemimpex.com

Proteomics and Cross-linking: The electrophilic groups generated on lysine can be used to cross-link to other proteins, helping to identify protein-protein interactions and map cellular networks. acs.org

| Application Area | Description | Attached Molecule/Probe | Reference |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy. | Cytotoxins (e.g., DM1) | nih.govrsc.org |

| Cellular Imaging | Labeling proteins with fluorescent tags to visualize their location and dynamics in living cells. | Fluorescent dyes, fluorophores | nih.govacs.org |

| Affinity Tagging | Attaching affinity tags to proteins for purification, immobilization, and detection in biochemical assays. | Biotin, alkyne tags | nih.govacs.org |

| Protein Cross-linking | Creating covalent links between proteins to identify binding partners and study complex formation. | Electrophilic warheads that react with nearby nucleophiles. | acs.org |

Influence of Amino Acid Functionalization on Water Dynamics in Confined Systems (referencing Lysine)

The behavior of water at interfaces and in confined spaces is critical to a vast range of biological and technological processes. aip.org Functionalizing surfaces with amino acids creates biomimetic confinements that allow for the systematic study of how specific chemical groups influence the dynamics of nearby water molecules. aip.orgaip.org

Research using techniques like 2H Nuclear Magnetic Resonance (NMR) has studied the temperature-dependent dynamics of water in silica (B1680970) nanopores functionalized with different amino acids, including the basic lysine (Lys), neutral alanine (B10760859) (Ala), and acidic glutamic acid (Glu). aip.orgresearchgate.net These studies reveal that below the freezing point of the confined water, a liquid-like layer persists at the pore walls, and its dynamics are strongly dependent on the surface chemistry. aip.orgaip.org

The key finding from this research is that water reorientation is slowest in pores functionalized with the basic lysine. aip.orgresearchgate.net This is followed by the neutral alanine, then the acidic glutamic acid, and finally the fastest dynamics are observed in unmodified silica pores. aip.org The rotational correlation times of water can differ by as much as two orders of magnitude depending on the specific amino acid functionalization, a substantial effect that is largely independent of temperature in the ~200–250 K range. aip.orgresearchgate.net This indicates that the chemical nature of the amino acid side chain, particularly its charge and hydrogen-bonding capability, exerts significant control over the mobility of water molecules in its immediate vicinity. mdpi.com

| Amino Acid Functionalization | Chemical Nature | Effect on Water Reorientation Dynamics | Relative Rotational Correlation Time | Reference |

|---|---|---|---|---|

| Lysine (Lys) | Basic | Slowest reorientation | Longest | aip.orgresearchgate.netmdpi.com |

| Alanine (Ala) | Neutral | Intermediate reorientation | Intermediate | aip.orgresearchgate.netmdpi.com |

| Glutamic Acid (Glu) | Acidic | Faster reorientation | Shorter | aip.orgresearchgate.netmdpi.com |

| Pristine Silica | N/A (Hydrophilic) | Fastest reorientation | Shortest | aip.orgresearchgate.net |

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Z-Ala-lys-OH?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling : Activate the carboxyl group of Z-Ala with reagents like HBTU/DIPEA in DMF.

- Deprotection : Remove the Fmoc group (if applicable) with 20% piperidine in DMF.

- Cleavage : Use TFA-based cocktails to release the peptide from the resin.

Characterization requires: - HPLC (C18 column, gradient elution) to assess purity .

- Mass Spectrometry (MS) for molecular weight confirmation.

- NMR (¹H/¹³C) to verify backbone structure and side-chain integrity.

- Best Practice: Document reagent ratios, reaction times, and purification steps rigorously to ensure reproducibility .

Q. How can researchers validate the purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- Reverse-Phase HPLC : Use a binary solvent system (e.g., water/acetonitrile + 0.1% TFA) to resolve impurities; purity >95% is typical for research-grade peptides .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.4% of theoretical values.

- Data Cross-Validation : Compare retention times (HPLC) and isotopic patterns (MS) with literature or synthetic standards .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer :

- Step 1 : Re-examine sample preparation (e.g., solvent purity, degassing for NMR).

- Step 2 : Validate MS ionization efficiency; consider MALDI-TOF for larger peptides.

- Step 3 : For NMR discrepancies, perform 2D experiments (COSY, HSQC) to assign peaks unambiguously.

- Step 4 : Cross-reference with synthetic intermediates to identify incomplete deprotection or side reactions .

- Framework: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. What strategies optimize this compound stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay Design :

- pH Stability : Incubate peptide in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hrs.

- Thermal Stability : Use accelerated stability testing (e.g., 40°C for 4 weeks) with lyophilized vs. solution-phase samples.

- Data Interpretation :

- Fit degradation kinetics to Arrhenius models to predict shelf-life.

- Identify cleavage sites via LC-MS/MS to infer hydrolytic or oxidative pathways .

- Best Practice: Report storage conditions (e.g., -20°C, lyophilized) and buffer compatibility in supplementary materials .

Q. How can researchers address low coupling efficiency during this compound synthesis?

- Methodological Answer :

- Troubleshooting Steps :

Reagent Quality : Ensure fresh coupling reagents (e.g., HBTU) and anhydrous solvents.

Steric Hindrance : Use microwave-assisted SPPS or double-coupling protocols for hindered residues.

Monitoring : Perform Kaiser tests after each coupling step to detect unreacted amines.

- Alternative Approaches :

- Substitute Z-protected amino acids with orthogonal groups (e.g., Boc) for challenging sequences .

- Framework: Align with PICO (Population: peptide; Intervention: coupling protocol; Comparison: standard vs. optimized; Outcome: yield) to structure experiments .

Data Presentation and Reproducibility Guidelines

- Tables : Include HPLC retention times, MS m/z values, and NMR chemical shifts in supplementary files .

- Figures : Provide chromatograms overlays (fresh vs. degraded samples) and 2D NMR spectra for critical assignments .

- Ethical Reporting : Disclose batch-to-batch variability and failed synthesis attempts to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.